magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .
Preparation Methods
The synthesis of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide can be achieved through several methods. One common method involves the reaction of benzaldehyde and pyrrole in a sealed bomb at 150°C for 24 hours . Another method, modified by Adler and Longo, allows benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Despite its modest yields, this synthesis is a common experiment in university teaching labs .
Chemical Reactions Analysis
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include different metalloporphyrins and substituted porphyrins .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties of porphyrins and their derivatives . In biology, it is used to study the role of porphyrins in biological systems, such as their involvement in photosynthesis and cell respiration . In medicine, it is used in photodynamic therapy (PDT) for the treatment of cancer and other diseases . In industry, it is used as a dye and in the production of light-sensitive materials .
Mechanism of Action
The mechanism of action of magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide involves its ability to coordinate with transition metal ions such as iron, cobalt, and magnesium . These metalloporphyrins can perform a variety of functions, including acting as catalysts in chemical reactions and as photosensitizers in photodynamic therapy . The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways in cancer cells .
Comparison with Similar Compounds
Magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is unique due to its symmetrical substitution and ease of synthesis compared to naturally occurring porphyrins . Similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine, which is also used in photodynamic therapy and as a model compound for studying porphyrins . Other similar compounds include 5,10,15,20-tetraphenyl-21H,23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate, which is water-soluble and used in the functionalization of chemically converted graphene .
Biological Activity
Magnesium; 5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide (MgTPP) is a significant compound in the field of biochemistry and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structural Properties
The synthesis of magnesium porphyrins typically involves the coordination of magnesium ions with porphyrin ligands. The compound MgTPP can be synthesized through various methods involving the reaction of magnesium salts with tetraphenylporphyrin derivatives. Characterization techniques such as X-ray diffraction and spectroscopy (NMR, IR) are employed to confirm the structural integrity and coordination environment of the magnesium ion within the porphyrin framework .
1. Antimicrobial Properties
Recent studies have demonstrated that MgTPP exhibits notable antimicrobial activity against various bacterial strains. For instance, tests against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli have shown significant inhibition zones, indicating its potential as an antibacterial agent .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Antioxidant Activity
MgTPP has also been investigated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is attributed to the porphyrin structure that allows for electron delocalization .
3. Photodynamic Therapy (PDT)
One of the most promising applications of MgTPP lies in photodynamic therapy , where it acts as a photosensitizer. Upon exposure to light, MgTPP generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells. In vitro studies have shown that MgTPP can effectively reduce cell viability in various cancer cell lines when activated by light .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of MgTPP against clinical isolates of bacteria. The results indicated that MgTPP not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its utility in treating biofilm-associated infections .
Case Study 2: Photodynamic Applications
In another study focusing on photodynamic applications, researchers applied MgTPP to human cancer cell lines under light activation. The results showed a significant reduction in cell proliferation and enhanced apoptosis markers compared to controls .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between MgTPP and various biological targets. These studies reveal that MgTPP binds effectively to target proteins involved in oxidative stress response and cellular signaling pathways, further supporting its role as a therapeutic agent .
Properties
Molecular Formula |
C44H28MgN4 |
---|---|
Molecular Weight |
637.0 g/mol |
IUPAC Name |
magnesium;5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
XEHJAWQTIIXDON-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.